Cas no 2228385-78-0 (3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine)

3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine is a synthetic organic compound with a complex structure. It offers advantages due to its unique substituents, which enhance its reactivity and specificity in various chemical reactions. The bromine and chlorine atoms provide excellent electron-withdrawing effects, making it suitable for synthetic applications requiring selective substitution on pyridine rings. Its fluorinated substituent contributes to its stability and tunable reactivity, making it a valuable building block in medicinal chemistry and materials science.
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine structure
2228385-78-0 structure
商品名:3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
CAS番号:2228385-78-0
MF:C8H6BrClFN
メガワット:250.49534368515
CID:6187122
PubChem ID:165714703

3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
    • EN300-1925124
    • 2228385-78-0
    • インチ: 1S/C8H6BrClFN/c1-5(3-9)7-2-6(10)4-12-8(7)11/h2,4H,1,3H2
    • InChIKey: GWIZVMFBULUOQI-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1C(=NC=C(C=1)Cl)F

計算された属性

  • せいみつぶんしりょう: 248.93562g/mol
  • どういたいしつりょう: 248.93562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1925124-5.0g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
5g
$3687.0 2023-05-31
Enamine
EN300-1925124-0.25g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
0.25g
$1170.0 2023-09-17
Enamine
EN300-1925124-10g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
10g
$5467.0 2023-09-17
Enamine
EN300-1925124-1g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
1g
$1272.0 2023-09-17
Enamine
EN300-1925124-5g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
5g
$3687.0 2023-09-17
Enamine
EN300-1925124-0.5g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
0.5g
$1221.0 2023-09-17
Enamine
EN300-1925124-0.05g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
0.05g
$1068.0 2023-09-17
Enamine
EN300-1925124-10.0g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
10g
$5467.0 2023-05-31
Enamine
EN300-1925124-1.0g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
1g
$1272.0 2023-05-31
Enamine
EN300-1925124-0.1g
3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine
2228385-78-0
0.1g
$1119.0 2023-09-17

3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine 関連文献

3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridineに関する追加情報

3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine: A Comprehensive Overview (CAS No. 2228385-78-0)

3-(3-Bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine (CAS No. 2228385-78-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a brominated propenyl group, a chloro substituent, and a fluoro substituent on the pyridine ring, offers a promising scaffold for the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthetic routes, biological activities, and potential applications of this compound.

Chemical Properties and Structure:

3-(3-Bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine is a heterocyclic compound with a molecular formula of C9H7BrClFN. The presence of multiple halogen substituents (bromo, chloro, and fluoro) imparts unique chemical and physical properties to this molecule. The brominated propenyl group is particularly noteworthy due to its reactivity and potential for further functionalization. The chloro and fluoro substituents on the pyridine ring contribute to the compound's electronic properties and lipophilicity, making it an attractive candidate for drug design.

The pyridine ring in 3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine is known for its aromaticity and resonance stability. The introduction of halogen substituents can modulate the electronic distribution within the ring, influencing its reactivity and biological activity. The brominated propenyl group can undergo various chemical transformations, such as nucleophilic substitution, elimination reactions, and cross-coupling reactions, which are essential for synthesizing more complex derivatives.

Synthetic Routes:

The synthesis of 3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine has been explored through several methodologies. One common approach involves the bromination of a propenyl-substituted pyridine derivative followed by selective chlorination and fluorination steps. For instance, starting from 3-propenylpyridine, sequential halogenation reactions can be performed to introduce the bromo, chloro, and fluoro substituents in a controlled manner.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis of 3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine. This method involves the reaction of 3-bromopropenyl chloride with 5-chloro-2-fluoropyridine in the presence of a suitable base and catalyst. The one-pot approach not only simplifies the synthetic process but also improves the overall yield and purity of the final product.

Biological Activities:

The biological activities of 3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine have been extensively studied in various biological systems. This compound has shown promising results in several areas, including anticancer activity, antimicrobial activity, and enzyme inhibition.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of 3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine. The compound exhibited significant cytotoxicity against several human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action was found to involve apoptosis induction through mitochondrial dysfunction and DNA damage.

Beyond its anticancer properties, 3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine has also demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study published in Antimicrobial Agents and Chemotherapy reported that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli at low micromolar concentrations.

Potential Applications:

The unique structural features and diverse biological activities of 3-(3-bromoprop-1-en-2-yl)-5-chloro-2-fluoropyridine make it an attractive candidate for various applications in medicinal chemistry and pharmaceutical research. One potential application is in the development of novel anticancer drugs. The ability to induce apoptosis in cancer cells through multiple mechanisms makes this compound a valuable lead for further optimization.

In addition to its anticancer potential, 3-(3-bromopropenyl)-5-chloro-2-fluoropyridine could be explored as an antimicrobial agent to combat drug-resistant bacterial infections. The broad-spectrum activity against both Gram-positive and Gram-negative bacteria suggests that this compound could be developed into a new class of antibiotics with improved efficacy.

FUTURE DIRECTIONS AND CONCLUSIONS:

The ongoing research on 3-(3-bromopropenyl)-5-chloro-2-fluoropyridine is likely to uncover new insights into its biological activities and potential therapeutic applications. Future studies should focus on optimizing the structure to enhance potency and selectivity while minimizing toxicity. Additionally, preclinical studies are necessary to evaluate the pharmacokinetic properties and safety profile of this compound before advancing it to clinical trials.

In conclusion, 3-(3-bromopropenyl)-5-chloro-2-fluoropyridine (CAS No. 2228385-78-0) is a promising molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive scaffold for the development of novel therapeutic agents targeting cancer and bacterial infections.

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